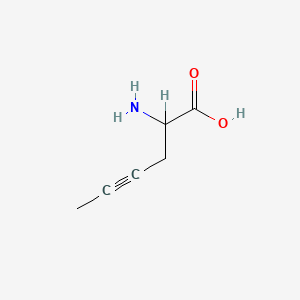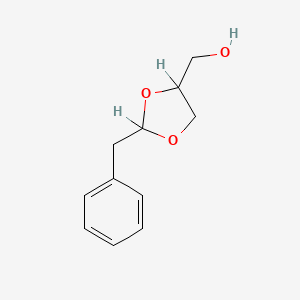
Calcium superphosphate
概要
説明
Calcium superphosphate, also known as superphosphate, is a widely used phosphate fertilizer. It is primarily utilized in agriculture to enhance soil fertility by providing essential nutrients, particularly phosphorus, which is crucial for plant growth and development. The compound is produced by reacting phosphate rock with sulfuric acid, resulting in a mixture of calcium dihydrogen phosphate and calcium sulfate .
作用機序
Target of Action
Calcium superphosphate, a weakly acidic phosphatic fertilizer, primarily targets soil and plants. It is widely used in agriculture to enhance soil fertility and crop yield . In the soil, it interacts with various elements, notably cadmium (Cd), where it competes with Cd ions, thereby reducing soil cadmium availability (SCA) . It also affects the soil’s rare earth element contents .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. When applied to soil, it lowers the soil pH, and the calcium ions (Ca2+) in the superphosphate compete with the soil Cd2+, reducing the SCA . This interaction is particularly significant in the remediation of cadmium-contaminated soils .
Biochemical Pathways
The phosphate ions in this compound likely react with hydrochloric acid in the stomach to neutralize the pH . In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively . In the human body, calcium plays a vital role in signal transduction pathways . Over 500 human proteins are known to bind or transport calcium .
Pharmacokinetics
It has been engineered as a drug delivery nanocarrier due to these properties .
Result of Action
The application of this compound results in several beneficial outcomes. In agriculture, it increases the average yield of crops . In environmental remediation, it reduces the availability of harmful elements like cadmium in the soil . In the human body, it contributes to the remineralization of teeth and supports bone homeostasis .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the soil’s pH and cation exchange capacity (CEC) affect the passivation effect of the fertilizer . In alkaline soil conditions and high soil CEC values, the input of phosphorus-containing materials (PCMs) like this compound can better deactivate SCA . The long-term application of this compound can lead to an increase in the soil’s rare earth element contents .
生化学分析
Biochemical Properties
Calcium superphosphate plays a crucial role in biochemical reactions, particularly in the context of plant physiology. It provides phosphorus, an essential nutrient supporting physiological and biochemical processes in plants, including cell division, cell growth, energy storage and transfer, respiration, and photosynthesis .
Cellular Effects
The phosphorus provided by this compound is vital for various cellular processes. It influences cell function by participating in energy storage and transfer, respiration, and photosynthesis . It also impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the provision of phosphorus. This element is a key component of ATP, DNA, RNA, and phospholipids, all of which are essential for cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the use of this compound as a fertilizer can lead to changes in soil phosphorus levels, influencing plant growth and development over time .
Metabolic Pathways
This compound contributes to several metabolic pathways through the provision of phosphorus. This element is involved in the ATP-ADP cycle, DNA and RNA synthesis, and the formation of phospholipids, among other metabolic processes .
Transport and Distribution
In plants, the phosphorus from this compound is transported and distributed within cells and tissues through various transporters. It is typically absorbed by plant roots and then distributed to other parts of the plant where it is needed .
Subcellular Localization
The phosphorus provided by this compound can be found in various subcellular compartments. It is a key component of ATP, DNA, and RNA, which are located in the cytoplasm and nucleus. It is also a component of phospholipids, which are found in cell membranes .
準備方法
Synthetic Routes and Reaction Conditions: The production of calcium superphosphate involves the reaction of finely ground phosphate rock with sulfuric acid. The reaction can be represented by the following equation: [ \text{Ca}_3(\text{PO}_4)_2 + 2\text{H}_2\text{SO}_4 \rightarrow \text{Ca}(\text{H}_2\text{PO}_4)_2 + 2\text{CaSO}_4 ]
Industrial Production Methods:
Crushing and Grinding: The phosphate rock is first crushed and ground to increase its surface area, enhancing the reaction efficiency with sulfuric acid.
Acidolysis Reaction: The ground phosphate rock is mixed with sulfuric acid in a controlled environment.
Maturation and Neutralization: The resulting mixture undergoes a maturation process to stabilize the product.
Filtration and Drying: The final product is filtered and dried to obtain the desired this compound.
化学反応の分析
Types of Reactions: Calcium superphosphate primarily undergoes acid-base reactions. It can react with alkaline substances to release soluble phosphate ions, which are readily absorbed by plants.
Common Reagents and Conditions:
Sulfuric Acid: Used in the initial production process to react with phosphate rock.
Alkaline Substances: Such as calcium hydroxide, which can react with this compound to release phosphate ions.
Major Products Formed:
Calcium Dihydrogen Phosphate: The primary product of the reaction between phosphate rock and sulfuric acid.
Calcium Sulfate: A by-product of the reaction.
科学的研究の応用
Calcium superphosphate has a wide range of applications in scientific research:
Agriculture: It is extensively used as a fertilizer to improve soil fertility and crop yield.
Environmental Science: Research has shown that this compound can mitigate nitrous oxide emissions during composting processes.
Soil Science: Studies have explored its role in reshaping soil microbial communities and enhancing nutrient availability.
類似化合物との比較
Triple Superphosphate: Contains a higher concentration of phosphorus compared to calcium superphosphate.
Monoammonium Phosphate: A nitrogen-phosphorus fertilizer that provides both essential nutrients.
Diammonium Phosphate: Another nitrogen-phosphorus fertilizer with a different nutrient ratio.
Uniqueness: this compound is unique due to its balanced composition of calcium and phosphorus, making it suitable for a wide range of crops and soil types. Its relatively low cost and ease of application contribute to its widespread use in agriculture .
特性
IUPAC Name |
calcium;dihydrogen phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2H3O4P.H2O/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZJARSYCHAEND-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH6O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872565 | |
| Record name | Calcium bis(dihydrogen phosphate) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-30-8 | |
| Record name | Calcium phosphate, monobasic, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium bis(dihydrogen phosphate) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, calcium salt, hydrate (2:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM PHOSPHATE, MONOBASIC, MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N4E6L5449 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does calcium superphosphate influence the availability of lead (Pb) in contaminated soils?
A1: this compound, along with other amendments like lime and sodium sulfide, can transform lead in contaminated soils from readily available forms to more stable, less bioavailable forms. [] This transformation reduces the risk of lead uptake by plants, promoting safer food production. []
Q2: What is the mechanism behind the reduced lead bioavailability with this compound application?
A2: The addition of this compound decreases the content of water-soluble and exchangeable lead in the soil, while increasing the fraction of residual lead. [] Water-soluble and exchangeable lead are the forms most easily absorbed by plants. By converting these forms to the less available residual form, this compound reduces lead bioavailability. []
Q3: Does the effectiveness of this compound in remediating lead vary depending on the targeted lead form?
A3: Yes, the order of effectiveness for different lead forms differs. For water-soluble lead, sodium sulfide proves most effective, followed by lime and then this compound. [] For exchangeable lead, the order is lime, this compound, and then sodium sulfide. [] The effectiveness also varies for other lead forms, indicating the importance of considering the specific lead forms present in the soil. []
Q4: Can this compound impact nitrogen retention during composting?
A4: Yes, studies show that this compound can significantly increase the nitrogen content in compost made from materials like cyanobacteria. [] This effect is attributed to its ability to raise compost temperature and reduce pH, creating an environment conducive to nitrogen fixation. []
Q5: How does this compound compare to other nitrogen fixatives in composting?
A5: Research indicates that this compound, alongside Mg(OH)2-H3PO4 solution, demonstrates superior nitrogen retention capabilities compared to zeolite during cyanobacteria composting. [] This difference highlights the varying effectiveness of different additives in composting processes. []
Q6: Can this compound be used to enhance the yield of field bean?
A7: Yes, research indicates a significant improvement in field bean seed yield with the application of this compound. [] This effect is further amplified when combined with ammonium sulphate, suggesting a synergistic effect between these fertilizers. []
Q7: Does this compound influence the growth and yield of garlic in alkaline calcareous soil?
A8: Yes, application of this compound significantly increases both the stem diameter and yield of garlic in alkaline calcareous soils. [] While calcium sulfate exhibits a more pronounced effect on stem diameter, this compound demonstrates a consistent positive impact on yield. []
Q8: Can this compound be utilized to mitigate gas emissions from livestock manure?
A9: Research suggests that applying this compound to rabbit manure can effectively reduce ammonia emissions by up to 33%. [, ] While the exact mechanism requires further investigation, this finding highlights the potential of this compound in mitigating environmental pollution from livestock farming. [, ]
Q9: What role does this compound play in the production of controlled-release fertilizers?
A10: this compound, when combined with bentonite, can be used to create a controlled-release coating for fertilizer granules. [] This coating regulates the release of nutrients, ensuring a prolonged supply to plants and potentially reducing nutrient loss through leaching. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















